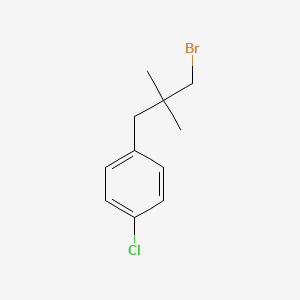

1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene

Description

Properties

IUPAC Name |

1-(3-bromo-2,2-dimethylpropyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrCl/c1-11(2,8-12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVZFXKEULEXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene, a halogenated aromatic compound, has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anticholinesterase activity, cytotoxicity, and interactions with various biological targets.

This compound is characterized by its unique structure comprising a bromine atom and a chlorine atom attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 251.56 g/mol. The compound's structure is crucial for its biological interactions and pharmacological effects.

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. This activity is critical for developing treatments for neurodegenerative diseases like Alzheimer's. In studies assessing various derivatives, it was found that certain structural modifications enhanced their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation .

Table 1: Anticholinesterase Activity of Related Compounds

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Tacrine | 0.03 | 0.05 |

| Donepezil | 0.01 | 0.02 |

Note: TBD indicates that specific data for the compound is yet to be determined.

Cytotoxicity Studies

Cytotoxicity assessments are vital for understanding the safety profile of chemical compounds. Preliminary studies suggest that halogenated compounds can exhibit varying degrees of cytotoxicity depending on their structure. For instance, while some derivatives showed low cytotoxicity levels, others were associated with significant cell death in vitro . Further investigations into the specific effects of this compound on different cell lines are necessary to establish its safety margins.

Table 2: Cytotoxicity of Halogenated Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Chlorobenzene | HeLa | 25 |

| Bromobenzene | MCF-7 | 15 |

The mechanism through which this compound exerts its biological effects likely involves interactions with cholinergic receptors and inhibition of cholinesterases. The halogen substituents may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Case Studies

Several case studies have explored the pharmacological profiles of similar compounds:

- Study on Anticholinesterase Activity : A study published in Chemical Reviews highlighted that compounds with similar bipharmacophoric structures demonstrated enhanced binding affinity for AChE and M1/M2 muscarinic receptors .

- Cytotoxic Effects in Cancer Research : Research conducted on various halogenated aromatic compounds indicated that structural modifications could lead to increased or decreased cytotoxicity in cancer cell lines, suggesting a need for tailored approaches in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene with halogenated benzene derivatives sharing analogous functional groups or synthetic utility.

1-(3-Bromopropyl)-4-chlorobenzene (CAS: N/A)

- Structure : Features a linear 3-bromopropyl chain instead of a branched dimethylpropyl group.

- Synthesis : Prepared via photoredox-catalyzed C(sp²)–H chlorination in one step (39% yield), a significant improvement over traditional four-step methods. Its isomer (para-chlorinated product) is separable via column chromatography .

- Applications : Key intermediate for Parogrelil hydrochloride, a drug for intermittent claudication .

- Key Difference : The absence of dimethyl groups reduces steric hindrance, enhancing reactivity in nucleophilic substitutions.

1-(3-Bromopropoxy)-2,4-dichlorobenzene (CAS: 6954-78-5)

- Structure : Contains a bromopropoxy ether linkage and two chlorine atoms on the benzene ring.

- Molecular Formula : C₉H₉BrCl₂O.

- Applications: Limited data, but analogs are used in pesticide intermediates (e.g., fluazolate, chloropropylate) .

- Key Difference : The ether functional group alters electronic properties, increasing resistance to electrophilic attack compared to alkyl-linked bromides .

1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene (CAS: 1806396-27-9)

- Structure : Incorporates a difluoromethoxy group at the meta position alongside the bromopropyl and chloro substituents.

- Molecular Formula : C₁₀H₁₀BrClF₂O.

- Properties : Higher molar mass (299.54 g/mol) and density (1.503 g/cm³) due to fluorine atoms .

Phenoxypropyl Bromides (e.g., 1-(3-bromopropoxy)-4-chlorobenzene, CAS: 27983-04-6)

- Structure : Ether-linked bromopropoxy chains with para-chlorinated benzene.

- Synthesis : Prepared via nucleophilic substitution between sodium azide and benzyl halides .

- Applications : Precursors for triazole-based corrosion inhibitors and bioactive molecules .

- Key Difference : Ether linkages enable click chemistry applications (e.g., triazole synthesis) unavailable to alkyl bromides .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Efficiency : Linear analogs (e.g., 1-(3-bromopropyl)-4-chlorobenzene) benefit from modern catalytic methods (photoredox), whereas branched derivatives face scalability challenges .

- Functional Group Impact : Ether-linked bromides exhibit superior stability in click chemistry, while alkyl bromides are more reactive in cross-couplings .

- Market Trends: Discontinuation of this compound reflects a shift toward simpler, more versatile intermediates (e.g., phenoxypropyl bromides) in drug and agrochemical synthesis .

Preparation Methods

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Solvent | Catalyst | Notes |

|---|---|---|---|---|---|

| Bromination | Br₂ or HBr, AIBN (radical initiator) | 0–25°C | CCl₄ or CH₂Cl₂ | Radical initiator | Control stoichiometry to avoid overbromination |

| Friedel-Crafts Alkylation | Brominated alkyl + 4-chlorobenzene | 0–50°C | Anhydrous solvents | AlCl₃ | Strict moisture control required |

This method allows selective introduction of the brominated alkyl chain onto the aromatic ring with good regioselectivity and yield.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity through:

Continuous Flow Reactors:

These reactors provide precise control over reaction time, temperature, and reagent mixing, enhancing reproducibility and safety during bromination and alkylation steps.Advanced Purification Techniques:

Distillation under reduced pressure and crystallization are employed to isolate the target compound with high purity. Removal of hydrogen bromide by-products is critical to prevent side reactions.Catalyst Systems:

Use of mixed catalyst systems such as ferric chloride combined with quaternary ammonium salts (e.g., tetrabutylammonium chloride) has been reported to increase bromination selectivity and yield in related brominated aromatic syntheses, suggesting potential applicability here.

Analytical Characterization and Reaction Optimization

NMR Spectroscopy:

Proton NMR shows characteristic singlets for the geminal dimethyl groups around δ 1.8 ppm, confirming the 2,2-dimethyl substitution. Aromatic protons adjacent to chlorine and bromine substituents exhibit distinct splitting patterns. Carbon-13 NMR confirms the presence of bromomethyl and aromatic carbons.Mass Spectrometry:

High-resolution MS with isotopic pattern analysis (m/z 158/160 for bromine isotopes) confirms the presence and position of bromine atoms.Reaction Parameters Influencing Yield:

Solvent polarity (e.g., dichloromethane vs. carbon tetrachloride), temperature control, and stoichiometric ratios of brominating agents are critical. For example, excess bromine can lead to polybrominated by-products, reducing selectivity.

Comparative Table of Preparation Methods

| Method | Reagents & Catalysts | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Radical Bromination + Friedel-Crafts Alkylation | Br₂ or HBr, AIBN, AlCl₃ | Bromination + Alkylation | High regioselectivity, scalable | Requires strict moisture control |

| Catalyzed Bromination with FeCl₃ + Quaternary Ammonium Salts (adapted from related systems) | FeCl₃, tetrabutylammonium chloride | Electrophilic Bromination | Increased selectivity, high yield | Catalyst cost and removal |

| Continuous Flow Bromination and Alkylation | Controlled Br₂ addition, AlCl₃ catalyst | Flow chemistry | Enhanced safety, reproducibility | Requires specialized equipment |

Research Findings and Notes

Selectivity Enhancement:

The combination of ferric chloride and quaternary ammonium salts as catalysts in bromination reactions enhances selectivity toward mono-brominated products, reducing by-products and improving yield up to 85-93% in analogous systems.Safety and Handling:

Due to the presence of bromine and halogenated intermediates, reactions should be conducted under inert atmosphere with proper personal protective equipment. Brominated compounds are often photosensitive; thus, light exposure should be minimized.Isomer Differentiation:

Advanced NMR techniques (2D COSY, HSQC, NOESY) are essential to distinguish positional isomers and confirm substitution patterns on the aromatic ring.

Summary Table of Key Data

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₄BrCl |

| Molecular Weight | Approx. 263-265 g/mol (estimated from components) |

| Bromination Agents | Br₂, HBr, NBS (in some cases) |

| Catalysts | AlCl₃ (Friedel-Crafts), FeCl₃ + quaternary ammonium salts (for bromination) |

| Solvents | CCl₄, CH₂Cl₂, dichloromethane |

| Temperature Range | 0–50°C |

| Yield Range | Typically 70–90% depending on optimization |

| Purification | Distillation, crystallization |

| Characterization Techniques | ¹H NMR, ¹³C NMR, HRMS, IR spectroscopy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene, and how can reaction efficiency be maximized?

- Methodology : Synthesis typically involves alkylation or coupling reactions. For example, brominated intermediates like 1-[1-(bromomethyl)cyclopropyl]-4-chlorobenzene ( ) suggest using tert-butyl or cyclopropane-based precursors. Optimize yields via controlled temperature (0–5°C for bromine activation), inert atmospheres (N₂/Ar), and catalysts like Pd(PPh₃)₄ for cross-coupling. Monitor reaction progress using TLC or GC-MS.

- Key Parameters : Stoichiometric ratios (1:1.2 for brominated reagents), solvent selection (DCM or THF for solubility), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent environments. For example, the dimethylpropyl group’s tertiary carbons (δ ~25–30 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.5 ppm for para-substituted chlorobenzene) ( ).

- Mass Spectrometry : Confirm molecular weight (calc. ~261.6 g/mol) via ESI-MS or EI-MS, observing fragments like [M-Br]⁺ or [C₆H₄Cl]⁺.

- IR : Detect C-Br stretching (~500–600 cm⁻¹) and C-Cl (~700 cm⁻¹) ( ).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Toxicity Assessment : Use in silico tools (e.g., EPA EPI Suite) to predict acute toxicity. Similar bromo/chloro compounds ( ) show hazards (H302: harmful if swallowed; H411: toxic to aquatic life).

- Mitigation : Work under fume hoods, wear nitrile gloves, and use secondary containment for waste. Store separately from oxidizers ( ).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Grow crystals via slow evaporation (solvent: chloroform/hexane).

- Analyze space groups (e.g., P2₁/c) and bond angles (C-Br ~1.9 Å, C-Cl ~1.7 Å).

- Address disorder in the dimethylpropyl chain using PART instructions in SHELXL.

Q. What strategies address contradictions in reported spectroscopic data for this compound?

- Methodology :

- Comparative Analysis : Cross-validate with computational NMR (DFT/B3LYP/6-311+G(d,p)) using Gaussian. For example, discrepancies in aromatic proton shifts may arise from solvent effects (CDCl₃ vs. DMSO).

- Reproducibility : Standardize experimental conditions (temperature, concentration) and reference internal standards (TMS for NMR) ( ).

Q. How does this compound behave as an intermediate in multi-step organic syntheses?

- Case Study : In synthesizing biphenyl derivatives, perform Suzuki-Miyaura coupling using Pd catalysts. Key steps:

- Activate the bromine site with K₂CO₃ in DMF/H₂O.

- Monitor coupling efficiency via HPLC (retention time ~8–10 min).

- Isolate products via aqueous extraction ( ).

Q. What computational tools predict its reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model SN2 pathways. Analyze transition states (imaginary frequencies ~-500 cm⁻¹) and charge distribution (Mulliken charges on Br/Cl).

- MD Simulations : Explore solvent effects (water vs. THF) on activation energy ( ).

Key Challenges & Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.